
Biphenyl-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol: is a complex organic compound characterized by its biphenyl and dimethoxy-nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and dimethoxy-nitrophenyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenated biphenyls, nitrophenols, and methanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
Compared to similar compounds, [1,1 inverted exclamation mark -Biphenyl]-4-yl(4,5-dimethoxy-2-nitrophenyl)methanol stands out due to its unique combination of biphenyl and dimethoxy-nitrophenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H19NO5 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(4,5-dimethoxy-2-nitrophenyl)-(4-phenylphenyl)methanol |
InChI |
InChI=1S/C21H19NO5/c1-26-19-12-17(18(22(24)25)13-20(19)27-2)21(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,21,23H,1-2H3 |
Clé InChI |
LNPSHGRRTSMRLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





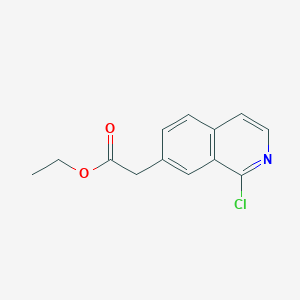
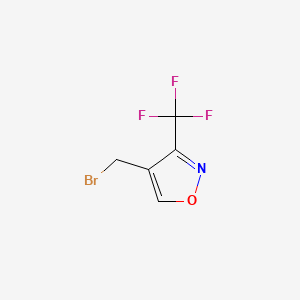

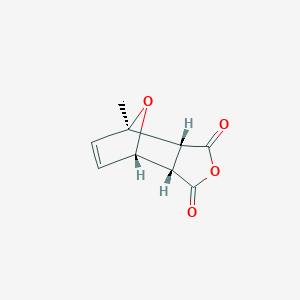
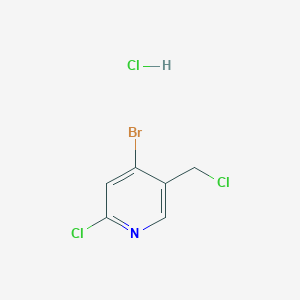
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)
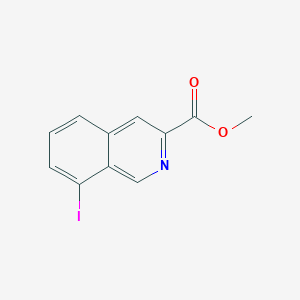

![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)

